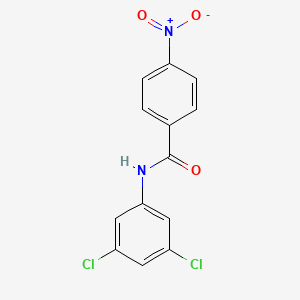

![molecular formula C19H12FN3O2 B5512082 2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves various chemical reactions, including intramolecular oxidative N-N bond formation, metal-free synthesis strategies, and reactions involving fluorinated building blocks. For instance, Zheng et al. (2014) detailed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important structures through direct metal-free oxidative N-N bond formation, featuring short reaction times and high yields (Zheng et al., 2014). Similarly, Meiresonne et al. (2015) explored the nucleophilic vinylic substitution reaction of gem-difluoroenamides to synthesize fluorinated heterocycles, showcasing the unique reactivity of fluorinated enamides (Meiresonne et al., 2015).

Molecular Structure Analysis

The analysis of the molecular structure of related compounds has been facilitated through various spectroscopic and crystallographic techniques. For example, the structural systematics and conformational analyses by Mocilac et al. (2012) provided insights into the physicochemical correlations, polymorphism, and isomorphous relationships of fluoro-N-(pyridyl)benzamides, revealing the impact of substitution patterns on molecular conformation (Mocilac et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs demonstrate the compound's versatility. Chen et al. (2018) described an efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins, indicating the broad substrate scope and moderate to excellent yields in the absence of external oxidants (Chen et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be influenced by their molecular structure and substitution patterns. The study by Mocilac et al. also highlighted how the position of substituents affects melting point behavior and solid-state aggregation, providing valuable data for the prediction of physical properties (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound derivatives are critical for their potential applications. The work by Meiresonne et al. outlined the electrophilic reactivity conferred by the fluorine atoms, crucial for further chemical transformations (Meiresonne et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The compound is involved in the synthesis of novel N-arylpyrazole-containing enaminones, which are key intermediates in producing substituted pyridine derivatives with potential antitumor and antimicrobial activities. These enaminones can react with different amines and heterocyclic amines to yield a variety of biologically active compounds (Riyadh, 2011).

Fluorinated Compounds in Drug Discovery

- Fluorinated compounds, such as the one , are often explored for their enhanced biological activity and metabolic stability. For example, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been studied for their significant antifungal and antibacterial activity, highlighting the potential of fluorinated derivatives in antimicrobial drug discovery (Carmellino et al., 1994).

Heterocyclic Chemistry

- The structural motif of 2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is relevant to the field of heterocyclic chemistry, where compounds containing oxazolo[4,5-b]pyridine units are synthesized for various applications, including the development of dyes for textile industries and the synthesis of bioactive molecules (Barni et al., 1985).

Catalysis and Green Chemistry

- In catalytic processes and green chemistry, the use of fluorine-containing compounds can lead to more efficient and selective reactions. For instance, the Ce(III)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, without external oxidants, is a relevant area where such compounds could play a role. This method emphasizes the utility of fluorine-containing compounds in promoting eco-friendly and efficient synthetic routes (Chen et al., 2018).

Propiedades

IUPAC Name |

2-fluoro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O2/c20-15-8-2-1-7-14(15)18(24)22-13-6-3-5-12(11-13)19-23-17-16(25-19)9-4-10-21-17/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYFJALYOVOYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)